molecular formula C12H10BrFN2O2 B12338478 Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1082828-31-6

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12338478
CAS No.: 1082828-31-6
M. Wt: 313.12 g/mol
InChI Key: IXYYMEMMUBMROA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5-position and a fluorophenyl group at the 1-position of the pyrazole ring, along with an ethyl ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as Suzuki coupling, using appropriate catalysts and conditions.

    Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and suitable catalysts.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the ester group, resulting in debromination or reduction to alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Debrominated compounds or alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorophenyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl 5-bromo-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the fluorine atom.

    Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness: Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both bromine and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-bromo-1-(4-fluorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYYMEMMUBMROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693303
Record name Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082828-31-6
Record name Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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